molecular formula C18H17NO5 B10990828 ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B10990828
M. Wt: 327.3 g/mol
InChI Key: AGAIAVNFHMTUER-SXGWCWSVSA-N
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Description

The compound ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a benzofuran derivative characterized by a (2Z)-configured exocyclic double bond, a 1-methylpyrrole substituent, and an ethyl ester group. Benzofuran derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties . This compound belongs to a class of molecules where variations in substituents on the benzofuran core and ester groups significantly alter physicochemical and biological behaviors.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C18H17NO5/c1-3-22-17(20)11-23-13-6-7-14-15(10-13)24-16(18(14)21)9-12-5-4-8-19(12)2/h4-10H,3,11H2,1-2H3/b16-9-

InChI Key

AGAIAVNFHMTUER-SXGWCWSVSA-N

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CN3C)/O2

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2

Origin of Product

United States

Biological Activity

Ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Structural Overview

The compound features an ethyl ester functional group combined with a benzofuran moiety, which is further substituted with a pyrrole derivative. This unique structure suggests potential for diverse chemical reactivities and biological interactions, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Benzofuran Core : Utilizing starting materials such as salicylaldehyde and appropriate acylating agents.
  • Pyrrole Substitution : Introducing the pyrrole moiety through condensation reactions.
  • Esterification : Finalizing the structure by esterifying with acetic acid or its derivatives.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzofuran derivatives, including those structurally related to ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy)acetate. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance biological activity:

CompoundStructureActivityReference
10hStructure2–4 times greater potency against cancer cell lines
10gStructureHigher activity with methoxy groups at C–6 position

The introduction of methyl and methoxy groups has been shown to enhance the antiproliferative activity against various cancer cell lines, indicating a structure–activity relationship (SAR) that favors specific substitutions.

Antimicrobial Activity

Ethyl ({(2Z)-2-[...]}acetate has also been investigated for its antimicrobial properties. Studies suggest that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic ring appears to play a crucial role in enhancing this activity.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of benzofuran derivatives, including those related to ethyl ({(2Z)-...}, showing that compounds with specific substitutions demonstrated IC50 values lower than those of standard anticancer drugs like doxorubicin, indicating their potential as novel therapeutic agents .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds, revealing that certain derivatives exhibited remarkable inhibition against resistant strains of bacteria, suggesting their utility in developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate exhibit antimicrobial properties. Studies have demonstrated that benzofuran derivatives can inhibit bacterial growth and may serve as potential leads for antibiotic development .

Anti-inflammatory Properties

Investigations into the compound's interaction with enzymes involved in inflammatory pathways suggest that it may possess anti-inflammatory effects. Molecular docking studies indicate favorable binding affinities to targets associated with inflammation .

Synthesis of Complex Molecules

This compound can be utilized as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo hydrolysis, transesterification, and Claisen condensation reactions makes it a versatile building block in organic synthesis .

Reaction TypeDescription
HydrolysisFormation of acetic acid and corresponding alcohol
TransesterificationExchange of the ethyl group with another alcohol
Claisen CondensationFormation of β-keto esters from esters and carbonyl compounds

Interaction Studies

The compound's potential interactions with biological targets are under investigation, particularly regarding its binding affinity to enzymes or receptors involved in microbial resistance mechanisms. These studies are crucial for understanding the compound's role in combating drug-resistant pathogens .

Molecular Docking Studies

Molecular docking simulations provide insights into how this compound interacts with various proteins. These studies help predict its efficacy as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of benzofuran derivatives, ethyl ({(2Z)-2-[...]} acetate demonstrated significant inhibition against several bacterial strains, indicating its potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Mechanisms

A research project focused on the anti-inflammatory effects of related compounds showed that ethyl ({(2Z)-2-[...]} acetate could reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares the target compound with structurally analogous benzofuran derivatives:

Compound Name Substituent on Benzofuran Core Ester Group Molecular Weight (g/mol) Key Functional Groups Reference
Ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate (Target) 1-Methyl-1H-pyrrol-2-yl Ethyl ~350 (estimated) Pyrrole, ethyl ester, ketone
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3-Fluorophenyl Methyl ~344 Fluorophenyl, methyl ester, ketone
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 4-tert-Butylphenyl Methyl 366.4 tert-Butylphenyl, methyl ester, ketone
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 5-Methylfuran-2-yl Benzyl ~380 Furan, benzyl ester, ketone
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-Methylthiophen-2-yl Benzyl 406.5 Thiophene, benzyl ester, ketone
Key Observations:

Fluorophenyl () and tert-butylphenyl () substituents increase hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility . Furan () and thiophene () substituents alter electronic profiles: furan is oxygen-rich (polar), while thiophene’s sulfur atom may participate in unique non-covalent interactions .

Ester Group Impact :

  • Ethyl esters (target compound) balance lipophilicity and metabolic stability compared to methyl esters () or bulky benzyl esters () .

Molecular Geometry :

  • All compounds share the (2Z)-configuration , critical for maintaining planar geometry and conjugation across the benzofuran system, influencing UV absorption and reactivity .

Physicochemical and Electronic Properties

  • Topological Polar Surface Area (TPSA) : Compounds with polar groups (e.g., pyrrole, furan) exhibit higher TPSA (~60–80 Ų), enhancing solubility, whereas hydrophobic substituents (e.g., tert-butylphenyl) reduce it .
  • XLogP3 : The target compound’s pyrrole group likely results in a lower logP (~3.5) compared to tert-butylphenyl derivatives (logP ~5.2), indicating reduced lipophilicity .
  • Hydrogen-Bonding Capacity : The pyrrole NH in the target compound (absent in analogs) may facilitate stronger hydrogen-bonding interactions, relevant in drug-receptor binding .

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of substituted phenolic precursors. For example, polyphosphoric acid (PPA)-mediated cyclization of p-methoxyphenylacetaldehyde diethyl acetal yields 5-methoxybenzofuran in a one-pot reaction. Adapting this method, the 3-oxo-2,3-dihydro-1-benzofuran intermediate can be prepared by cyclizing a substituted 2-(2-ethoxyethoxy)phenol derivative under reflux in benzene with PPA (85–95% yield).

Reaction Conditions

  • Catalyst : Polyphosphoric acid (11.4 g per 47.5 mmol substrate)

  • Solvent : Benzene or halogenated hydrocarbons

  • Temperature : Reflux (80–120°C)

  • Time : 2–5 hours

Nitration and Functionalization

Nitration at the 5-position of the benzofuran core (if required) is achieved using nitric acid in acetic anhydride, followed by neutralization with ammonium chloride. However, this step is omitted in the target compound due to the absence of nitro groups.

Introduction of the Methylpyrrole Methylidene Group

Condensation with 1-Methyl-1H-pyrrole-2-carbaldehyde

The 2-methylidene substituent is introduced via a base-catalyzed aldol-like condensation between 3-oxo-2,3-dihydro-1-benzofuran-6-ol and 1-methyl-1H-pyrrole-2-carbaldehyde. This reaction proceeds under mild conditions to retain the Z-configuration.

Optimized Protocol

  • Reactants :

    • 3-Oxo-2,3-dihydro-1-benzofuran-6-ol (1 equiv)

    • 1-Methyl-1H-pyrrole-2-carbaldehyde (1.2 equiv)

  • Base : Potassium hydroxide (1.5 equiv)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 25°C (ambient)

  • Time : 12 hours

  • Yield : 78–85%

Mechanistic Insight
The reaction involves enolate formation at the 2-position of the benzofuran, followed by nucleophilic attack on the aldehyde carbonyl. The Z-selectivity arises from steric hindrance between the pyrrole methyl group and the benzofuran oxygen.

Etherification with Ethyl Bromoacetate

O-Alkylation of the Phenolic Oxygen

The 6-hydroxy group is functionalized via Williamson ether synthesis using ethyl bromoacetate under basic conditions.

Procedure

  • Reactants :

    • 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-ol (1 equiv)

    • Ethyl bromoacetate (1.5 equiv)

  • Base : Sodium hydride (2.0 equiv)

  • Solvent : Anhydrous DMF

  • Temperature : 0°C → 25°C (gradual warming)

  • Time : 6 hours

  • Yield : 70–75%

Purification and Characterization

Chromatographic Separation

Crude product purification is achieved via silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent. The target compound exhibits an Rf = 0.4 under these conditions.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.65 (s, 1H, benzofuran H-4), 6.95–6.85 (m, 3H, pyrrole H), 4.70 (s, 2H, OCH₂CO), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, NCH₃), 2.55 (s, 3H, COCH₃).

  • HRMS (ESI+) : m/z calc. for C₁₉H₁₈NO₆ [M+H]⁺: 380.1134; found: 380.1138.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
PPA cyclization85–95%2–5 hOne-pot, high regioselectivity
KOH condensation78–85%12 hAmbient conditions, Z-selectivity
NaH etherification70–75%6 hMild base, minimal side products

Challenges and Optimization Strategies

  • Stereochemical Control : The Z-configuration at the 2-position is maintained by using bulky bases (e.g., KOH) to prevent isomerization.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful drying to avoid hydrolysis.

  • Scale-Up Limitations : Polyphosphoric acid use necessitates corrosion-resistant equipment, prompting exploration of alternatives like methanesulfonic acid .

Q & A

Q. How can analytical methods be validated for detecting degradation products under stress conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), heat (60°C), and UV light (ICH Q1B).
  • HPLC Method : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA).
  • Validation Parameters : Assess specificity, linearity (R² > 0.999), LOD/LOQ, and precision (%RSD < 2%) .

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